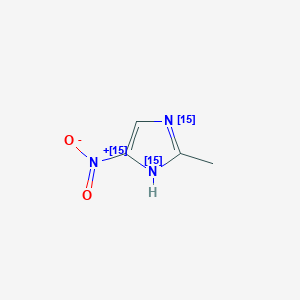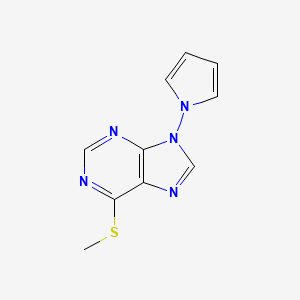
6-(Methylsulfanyl)-9-(1h-pyrrol-1-yl)-9h-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is a heterocyclic compound that features a purine core substituted with a methylthio group at the 6-position and a pyrrol-1-yl group at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reaction: A methylthio group is introduced at the 6-position of the purine ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Cyclization: The pyrrol-1-yl group is introduced at the 9-position through a cyclization reaction involving a suitable pyrrole derivative.
The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The pyrrol-1-yl group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Functionalized purine derivatives
Aplicaciones Científicas De Investigación
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its structural similarity to biologically active purines.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylthio-9H-purine: Lacks the pyrrol-1-yl group, making it less versatile in terms of functionalization.
9-(1H-Pyrrol-1-yl)-9H-purine: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
6-(Methylthio)-9H-purine:
Uniqueness
6-(Methylthio)-9-(1H-pyrrol-1-yl)-9H-purine is unique due to the presence of both the methylthio and pyrrol-1-yl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
37154-80-6 |
|---|---|
Fórmula molecular |
C10H9N5S |
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
6-methylsulfanyl-9-pyrrol-1-ylpurine |
InChI |
InChI=1S/C10H9N5S/c1-16-10-8-9(11-6-12-10)15(7-13-8)14-4-2-3-5-14/h2-7H,1H3 |
Clave InChI |
KCVIGMAQMPQZCS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



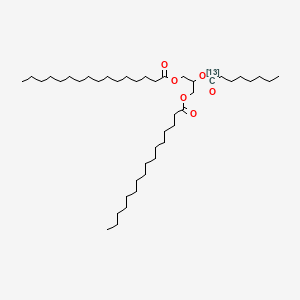

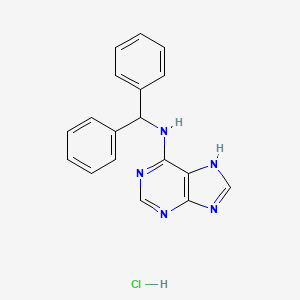
![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![(3AS,7aR)-octahydrofuro[3,2-c]pyridine](/img/structure/B12939023.png)
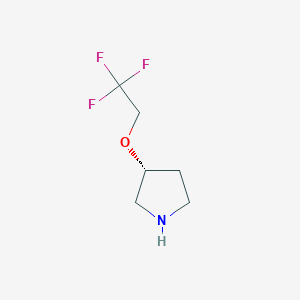
![[4-(1-Hexyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B12939028.png)

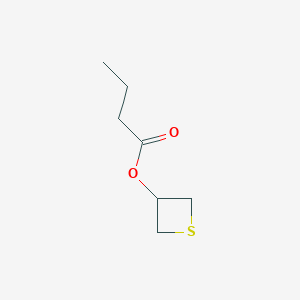

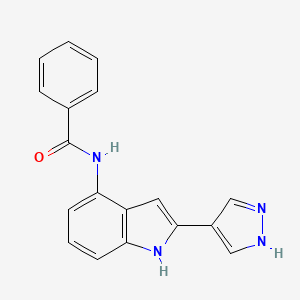
![2-(4-(4-Fluorophenyl)-5-(2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-imidazol-2-yl)ethanol](/img/structure/B12939065.png)
